(4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
Description
The compound (4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a hybrid molecule featuring two pharmacologically significant moieties:
- A piperazine ring substituted with a pyridin-2-ylmethyl group, which is known to enhance binding affinity to central nervous system (CNS) targets or kinase enzymes due to its hydrogen-bonding and conformational flexibility .
- A 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core, a bicyclic heterocycle often associated with modulation of G-protein-coupled receptors (GPCRs) or ion channels .
Properties
IUPAC Name |
[4-(pyridin-2-ylmethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(14-4-5-16-17(11-14)21-13-20-16)23-9-7-22(8-10-23)12-15-3-1-2-6-19-15/h1-3,6,13-14H,4-5,7-12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJSJBBIHREZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCN(CC3)CC4=CC=CC=N4)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing imidazole and piperazine moieties have been reported to exhibit a broad range of biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to interact with their targets, leading to various biological effects.
Biochemical Pathways
Imidazole-containing compounds have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities.
Biological Activity
The compound (4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a novel molecular entity that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound includes a piperazine moiety linked to a pyridine group and a benzo[d]imidazole derivative. This configuration is believed to contribute to its biological activity through various interactions at the molecular level.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which play critical roles in cell signaling pathways related to cancer and other diseases .
- Antitumor Activity : The structural components suggest potential antitumor activity by interfering with cancer cell proliferation and survival mechanisms .
- Neuropharmacological Effects : The piperazine ring is often associated with neuroactive properties, which may indicate potential in treating neurological disorders .
Biological Activity Overview
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:
- Antitumor Efficacy : A study demonstrated that derivatives similar to the target compound showed IC50 values below 1 µM against A-431 and Jurkat cell lines, indicating strong antitumor activity .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through mitochondrial pathways .
- In Vivo Studies : Animal models have shown promising results regarding the efficacy of related compounds in reducing tumor size and improving survival rates compared to control groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of piperazine and benzoimidazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to (4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone have shown effectiveness against various bacterial strains. A study highlighted the synthesis of piperazine derivatives and their evaluation for antimicrobial activity, demonstrating that certain compounds possess promising antibacterial effects comparable to established drugs .
Cytotoxicity Against Cancer Cells
The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies using MTT assays have shown that similar piperazine-based compounds can induce apoptosis in cancer cells. For example, a derivative demonstrated an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line . These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Biological Research
Enzyme Inhibition Studies
The compound's potential as an inhibitor of specific enzymes has been explored. Research into related piperazine compounds has revealed their ability to inhibit human equilibrative nucleoside transporters (ENTs), which are crucial in regulating nucleoside levels and influencing chemotherapy efficacy . This highlights the compound's potential role in enhancing the therapeutic effects of nucleoside analogs.
Neuropharmacology
Piperazine derivatives have also been studied for their neuropharmacological properties. The structure's ability to cross the blood-brain barrier makes it a candidate for targeting neurological disorders. Compounds with similar scaffolds have been characterized as selective antagonists for neuropeptide receptors, suggesting potential applications in treating conditions like anxiety and depression .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of this compound. SAR studies have shown that modifications to the piperazine and benzoimidazole moieties can significantly influence activity against various biological targets. For instance, altering substituents on the pyridine ring can enhance antimicrobial potency or selectivity towards specific receptors .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine ring undergoes nucleophilic substitution reactions, particularly at the secondary amine sites. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts .
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Acylation : Acetyl chloride or acetic anhydride in dichloromethane introduces acyl groups to the piperazine nitrogen .
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Methylated piperazine derivative | 78 | |
| Acylation | Ac₂O, DCM, RT | Acetylated piperazine derivative | 85 |
Electrophilic Aromatic Substitution on Pyridine
The pyridine moiety participates in electrophilic substitution, with regioselectivity governed by the electron-withdrawing piperazine group. Key reactions include:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the pyridine’s C4 position .
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Sulfonation : Fuming H₂SO₄ at 120°C yields sulfonic acid derivatives .
Benzimidazole Ring Functionalization
The tetrahydrobenzimidazole component undergoes:
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Oxidation : Treatment with KMnO₄ in acidic conditions converts the saturated 4,5,6,7-tetrahydro ring to a fully aromatic benzimidazole system .
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Alkylation : Reacts with alkyl bromides (e.g., benzyl bromide) in DMF to form N-alkylated derivatives .
| Reaction Type | Reagent/Conditions | Outcome | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Aromatic benzimidazole | 92% | |
| Alkylation | BnBr, K₂CO₃, DMF | N-Benzylated product | 67% |
Catalytic Hydrogenation
The pyridine ring can be hydrogenated under H₂ (1 atm) with a Pd/C catalyst in ethanol, yielding a piperidine analogue. This reaction modifies the compound’s electronic properties and bioavailability .
Cross-Coupling Reactions
The pyridine and benzimidazole units enable palladium-catalyzed cross-coupling:
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Suzuki–Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives .
| Substrate | Catalyst/Base | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Pyridine-aryl conjugate | 73 |
Hydrolysis and Condensation
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Amide Hydrolysis : The methanone linker undergoes hydrolysis with HCl (6M) to yield carboxylic acid and amine fragments .
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imine derivatives.
Photochemical Reactions
UV irradiation in methanol induces C–N bond cleavage in the piperazine ring, generating radical intermediates that dimerize or react with scavengers .
Comparison with Similar Compounds
Structural Features and Key Differences
The following table summarizes structural comparisons with analogous compounds from the evidence:
Pharmacological Implications of Structural Variations
Piperazine Modifications :
- The pyridin-2-ylmethyl substituent in the target compound may improve CNS penetration compared to ethyl-piperazine () or trifluoromethylphenyl-piperazine (), which prioritize peripheral target engagement due to increased lipophilicity .
- Trifluoromethyl groups () enhance metabolic stability and binding affinity through hydrophobic and electronic effects, whereas the target compound’s pyridine may favor polar interactions .
Dihydropyrazole () and pyrazole () cores introduce distinct conformational dynamics, possibly affecting target selectivity .
Linker Flexibility: The methanone bridge in the target compound provides rigidity, favoring entropic gains in binding. In contrast, butanone () allows greater flexibility, which may broaden target interactions .
Therapeutic Potential and Target Hypotheses
While direct activity data is unavailable, structural parallels suggest:
- Kinase Inhibition : Piperazine-benzimidazole hybrids (, Target Compound) are common in kinase inhibitors (e.g., JAK/STAT pathways) .
- GPCR Modulation : The benzimidazole core in the target compound aligns with histamine or serotonin receptor ligands, whereas dihydropyrazoles () are explored in analgesic agents .
- CNS Applications : The pyridin-2-ylmethyl-piperazine moiety may target dopamine or serotonin transporters, similar to atypical antipsychotics .
Preparation Methods
Alkylation of Piperazine with Pyridinylmethyl Halides
A direct method involves alkylating piperazine with 2-(bromomethyl)pyridine. However, uncontrolled polyalkylation is a challenge. To mitigate this, a large excess of piperazine (4–6 equiv) in polar aprotic solvents (e.g., DMF, acetonitrile) with bases like K₂CO₃ or Cs₂CO₃ ensures monoalkylation. For example, reacting 2-(chloromethyl)pyridine with piperazine in DMF at 80°C for 12 hours yields the monosubstituted product in ~65% yield after column purification.
Buchwald–Hartwig Amination
Pd-catalyzed coupling offers regioselective N-arylation. Using 2-bromopyridine and piperazine in the presence of Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C generates 1-(pyridin-2-yl)piperazine. Subsequent alkylation with methyl bromide or reductive amination with formaldehyde introduces the methylene spacer. This two-step approach achieves higher regiocontrol but requires rigorous palladium removal.
Synthesis of 4,5,6,7-Tetrahydro-1H-Benzo[d]imidazol-5-yl Methanone
Cyclization of o-Phenylenediamine Derivatives
Condensation of cyclohexanone derivatives with o-phenylenediamine under acidic conditions forms the tetrahydrobenzoimidazole core. For instance, heating cyclohexanone (1 equiv) with o-phenylenediamine (1.1 equiv) in acetic acid at reflux for 6 hours yields 4,5,6,7-tetrahydro-1H-benzo[d]imidazole. Introducing a ketone at the 5-position requires functionalization prior to cyclization.
Friedel-Crafts Acylation
Electrophilic acylation of the benzoimidazole intermediate using acetyl chloride or chloroacetone in the presence of AlCl₃ generates the methanone group. However, overacylation and regioselectivity issues necessitate careful stoichiometric control. Alternatively, pre-installing a ketone via Claisen-Schmidt condensation between cyclohexanone and an aromatic aldehyde, followed by cyclization, ensures precise positioning.
Fragment Coupling Strategies
Nucleophilic Acyl Substitution
Reacting 4-(pyridin-2-ylmethyl)piperazine with 5-chlorocarbonyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole in dichloromethane (DCM) and triethylamine (TEA) at 0°C forms the ketone bridge. This method, adapted from analogous sulfonamide syntheses, achieves moderate yields (50–60%) but requires highly reactive acyl chloride intermediates.
Mitsunobu Reaction
Coupling a hydroxyl-containing benzoimidazolone with 4-(pyridin-2-ylmethyl)piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF facilitates C–O bond formation. This approach, effective for hindered alcohols, offers superior regioselectivity but demands anhydrous conditions and generates stoichiometric phosphine oxide waste.
Optimized Synthetic Route
Stepwise Procedure
- Synthesis of 4-(Pyridin-2-ylmethyl)piperazine :
- Synthesis of 5-Acetyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole :
- Coupling via Nucleophilic Acyl Substitution :
Yield and Characterization
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Piperazine derivative | 65 | 98.5 |
| 2 | Benzoimidazolone | 72 | 97.8 |
| 3 | Final compound | 58 | 99.1 |
Challenges and Mitigation
- Polyalkylation in Piperazine Synthesis : Use excess piperazine and controlled stoichiometry.
- Regioselectivity in Acylation : Employ directing groups or bulky solvents to favor desired positions.
- Purification of Polar Intermediates : Utilize reverse-phase chromatography or recrystallization from ethanol/water mixtures.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodology :
-
Reaction Conditions : Optimize reflux time (e.g., 2–6 hours in ethanol or DMF) and stoichiometric ratios of intermediates (e.g., pyridinylmethylpiperazine and tetrahydrobenzimidazole precursors) to minimize side reactions .
-
Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions, followed by recrystallization in ethanol-DMF mixtures to enhance purity .
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Catalysts : Explore palladium or copper catalysts for cross-coupling steps, as seen in analogous piperazine-based syntheses .
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Monitoring : Employ HPLC to track reaction progress and identify impurities early .
- Data Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reflux Time | 2–4 h | Reduces decomposition |
| Solvent (Coupling) | DMF | Enhances solubility |
| Recrystallization | DMF:EtOH (1:1) | Improves crystal purity |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- Structural Confirmation : Use -NMR and -NMR to verify piperazine and benzimidazole moieties. Compare peaks to analogous compounds (e.g., δ 2.8–3.5 ppm for piperazine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 364.2025) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time comparison against standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
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Theoretical Frameworks : Link studies to receptor-binding models (e.g., histamine H1/H4 receptor antagonism) to explain variability in activity .
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Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) across labs. Use randomized block designs to control batch effects .
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Data Triangulation : Combine in vitro (e.g., IC) and in silico (molecular docking) data to validate mechanisms .
- Case Study :
-
Contradiction : Discrepancies in IC values for kinase inhibition.
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Resolution : Re-evaluate assay pH (use ammonium acetate buffer, pH 6.5) and solvent (DMSO concentration <0.1%) to mimic physiological conditions .
Q. What strategies are effective for studying the environmental fate of this compound?
- Methodology :
- Environmental Partitioning : Use OECD 107 guidelines to measure log (octanol-water) and assess bioaccumulation potential .
- Degradation Studies : Simulate abiotic (hydrolysis at pH 4–9) and biotic (microbial) degradation pathways via LC-MS/MS .
- Ecotoxicity : Conduct acute toxicity tests on Daphnia magna or algae, aligning with ISO 6341 protocols .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodology :
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Functional Group Modifications : Synthesize analogs with substituents on the pyridine (e.g., fluoro, methyl) or benzimidazole (e.g., methyl, nitro) rings .
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Biological Screening : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays. Correlate substituent electronegativity with activity .
-
Computational Modeling : Perform QSAR studies using software like Schrödinger to predict binding affinities .
- Data Table :
| Derivative | Substituent (R) | IC (nM) | log |
|---|---|---|---|
| Parent Compound | H | 120 | 2.1 |
| 4-Fluoro-pyridine | F | 85 | 2.3 |
| 6-Methyl-benzimidazole | CH | 150 | 2.5 |
Methodological Notes
- Synthesis : Prioritize stepwise coupling of piperazine and benzimidazole precursors to avoid steric hindrance .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle confounding variables in biological assays .
- Ethical Compliance : Adhere to OECD/ISO guidelines for environmental and toxicity studies to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
